![molecular formula C14H23NO3 B2582031 6-(2-Methylpentanoylamino)bicyclo[3.2.0]heptane-3-carboxylic acid CAS No. 2137768-40-0](/img/structure/B2582031.png)
6-(2-Methylpentanoylamino)bicyclo[3.2.0]heptane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Methylpentanoylamino)bicyclo[3.2.0]heptane-3-carboxylic acid is a chemical compound that belongs to the class of bicyclic compounds. It is also known as Gabapentin, which is a medication commonly used to treat epilepsy and neuropathic pain. Gabapentin is a structural analogue of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter in the central nervous system. Gabapentin is known to bind to the alpha-2-delta subunit of voltage-gated calcium channels in the brain and spinal cord, which reduces the release of excitatory neurotransmitters such as glutamate and substance P.
作用机制
Gabapentin binds to the alpha-2-delta subunit of voltage-gated calcium channels in the brain and spinal cord, which reduces the release of excitatory neurotransmitters such as glutamate and substance P. This leads to a reduction in neuronal excitability and a decrease in the transmission of pain signals. Gabapentin also increases the synthesis and release of GABA, which further inhibits the transmission of pain signals.
Biochemical and Physiological Effects:
Gabapentin has been shown to have a number of biochemical and physiological effects. It increases the synthesis and release of GABA, which is an inhibitory neurotransmitter in the central nervous system. It also reduces the release of excitatory neurotransmitters such as glutamate and substance P. Gabapentin has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Gabapentin has also been shown to have an effect on the immune system by reducing the release of pro-inflammatory cytokines.
实验室实验的优点和局限性
Gabapentin has several advantages and limitations for lab experiments. One advantage is that it has a well-established mechanism of action and has been extensively studied in both animal and human models. Another advantage is that it has a relatively low toxicity and is generally well-tolerated by patients. However, one limitation is that it has a short half-life and requires multiple dosing to maintain therapeutic levels in the blood. Another limitation is that it can cause dizziness, drowsiness, and other side effects, which can limit its use in certain patient populations.
未来方向
There are several future directions for research on Gabapentin. One area of research is the development of new formulations that can improve its bioavailability and reduce the need for multiple dosing. Another area of research is the identification of new indications for Gabapentin, such as the treatment of depression, schizophrenia, and chronic pain. There is also ongoing research on the role of Gabapentin in modulating the immune system and its potential use in the treatment of autoimmune diseases. Finally, there is a need for further research on the long-term safety and efficacy of Gabapentin in various patient populations.
合成方法
The synthesis of Gabapentin involves the reaction of 1,2-cyclohexanedione with aminomalononitrile to form 2-amino-5-cyanocyclohex-3-enecarboxylic acid. This intermediate is then reacted with methylamine to form 2-(aminomethyl)cyclohexanone, which is further reacted with acetic anhydride to form 2-(2-methylpentanoylamino)hexan-1,6-dione. The final step involves the cyclization of this compound to form Gabapentin.
科学研究应用
Gabapentin has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders such as epilepsy, neuropathic pain, anxiety disorders, bipolar disorder, and alcohol dependence. Gabapentin has been shown to be effective in reducing the frequency and severity of seizures in patients with epilepsy. It is also effective in reducing neuropathic pain in patients with diabetic neuropathy, postherpetic neuralgia, and spinal cord injury. Gabapentin has been shown to have anxiolytic and mood-stabilizing effects in patients with anxiety disorders and bipolar disorder. It has also been shown to reduce alcohol cravings and withdrawal symptoms in patients with alcohol dependence.
属性
IUPAC Name |
6-(2-methylpentanoylamino)bicyclo[3.2.0]heptane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-3-4-8(2)13(16)15-12-7-9-5-10(14(17)18)6-11(9)12/h8-12H,3-7H2,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBRQSCSPSWDIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1CC2C1CC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Methylpentanamido)bicyclo[3.2.0]heptane-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1-propionyl-2,3-dihydro-1H-indol-5-yl)benzamide](/img/structure/B2581948.png)
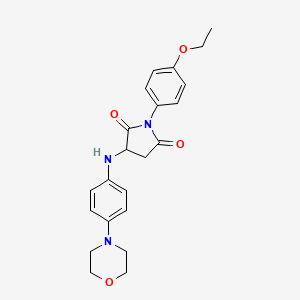
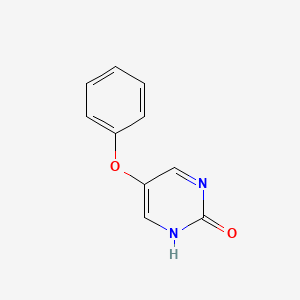
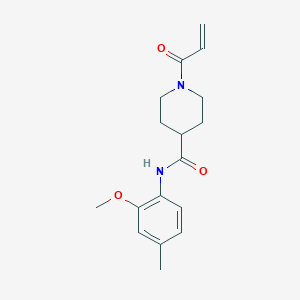


![(1E,4Z)-1-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]-5-thiophen-2-ylpenta-1,4-dien-3-one](/img/structure/B2581958.png)
![5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2581960.png)
![N-(4-methylbenzyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2581961.png)
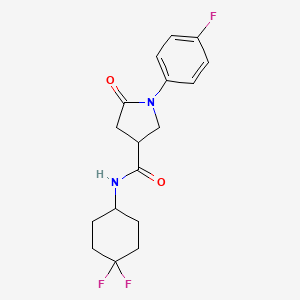
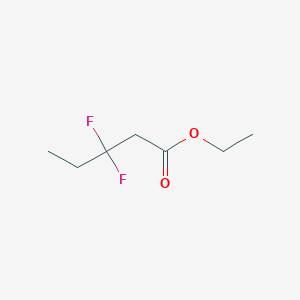

![5,6-Dihydro-5-phenylindolo[2,3-b]indole](/img/structure/B2581968.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2581969.png)